

Spectroscopic Data of Fraxamoside: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fraxamoside**

Cat. No.: **B1234067**

[Get Quote](#)

Comprehensive spectroscopic data for **Fraxamoside**, including detailed NMR and MS analyses, are not publicly available in the scientific literature accessible through current search capabilities.

Fraxamoside is a known secoiridoid glucoside that has been isolated from *Fraxinus americana* (American Ash). Its structure has been elucidated, and its biological activities, such as xanthine oxidase inhibition, have been reported. However, a detailed public repository of its ¹H and ¹³C NMR chemical shifts and a full mass spectrometry fragmentation analysis is not available in the reviewed literature.

The primary scientific articles describing the isolation and initial characterization of **Fraxamoside**, such as the work by Takenaka et al. in *Phytochemistry* (2000) and by Iossifova et al. in *Pharmaceutical Biology* (2004), are expected to contain this detailed spectroscopic information. Unfortunately, the full text of these articles, which would include the experimental sections with the specific NMR assignments and mass spectrometry data, is not accessible through the available search tools.

While general information about the structure and biological context of **Fraxamoside** is available, the specific quantitative data required for a detailed technical guide, including tables of NMR chemical shifts and a mass spectral fragmentation pattern, remains within these primary scientific publications.

General Methodologies for Spectroscopic Analysis of Natural Products (Hypothetical for Fraxamoside)

For researchers aiming to acquire spectroscopic data for **Fraxamoside** or similar natural products, the following general experimental protocols are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- A few milligrams of the purified **Fraxamoside** sample are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent depends on the solubility of the compound.
- The solution is transferred to an NMR tube.

Data Acquisition:

- ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
- ¹³C NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

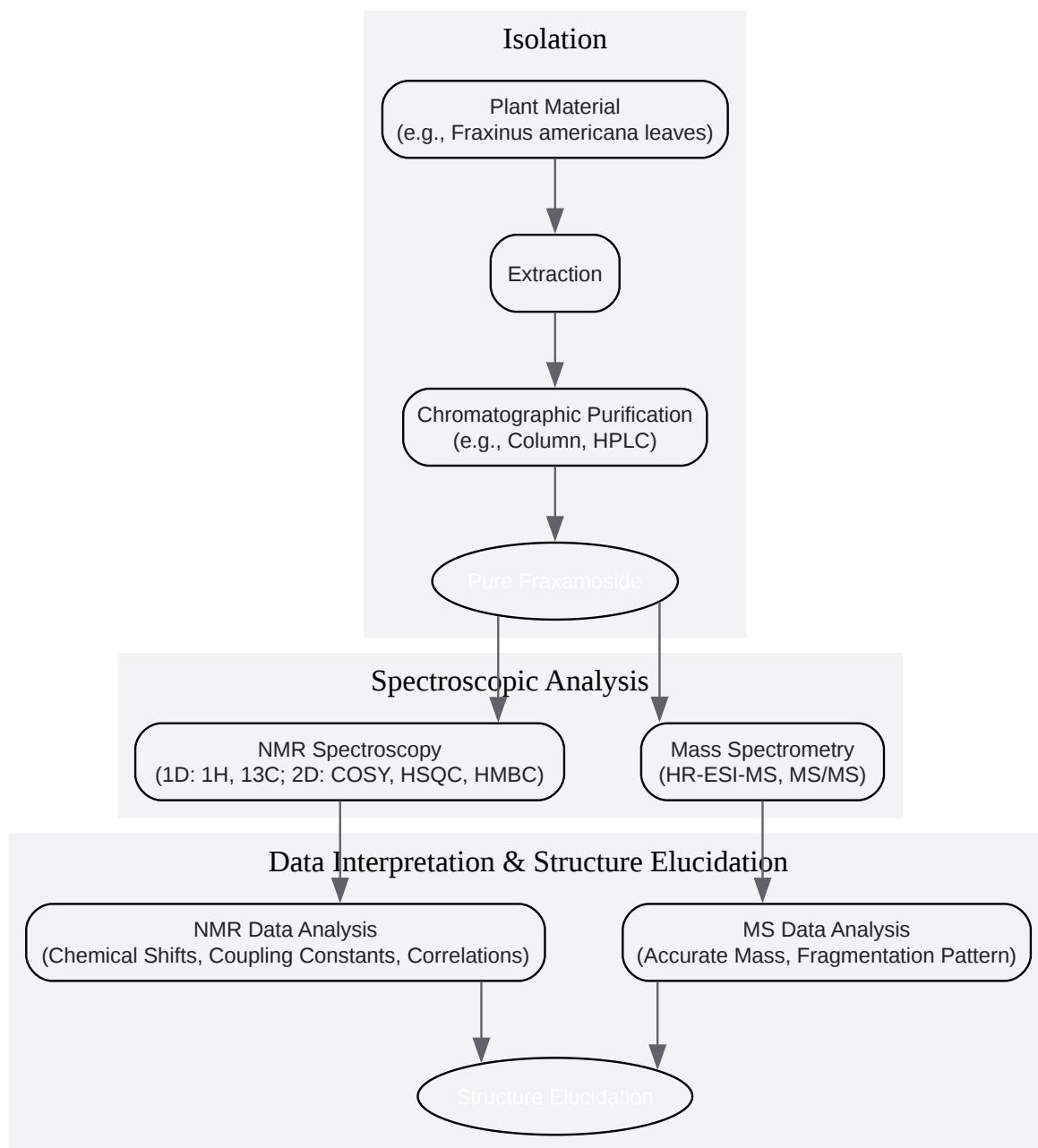
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for this type of compound.

Sample Preparation:


- A dilute solution of the purified **Fraxamoside** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

- Full Scan MS: To determine the accurate mass of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$). This allows for the calculation of the elemental formula.
- Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide valuable information about the different structural motifs within the molecule, such as the glycosidic bond cleavage and fragmentation of the secoiridoid and hydroxytyrosol moieties.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Fraxamoside**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic characterization of **Fraxamoside**.

To obtain the specific spectroscopic data for **Fraxamoside**, direct access to the aforementioned primary scientific literature is recommended. Researchers in an academic or industrial setting may be able to access these publications through their institutional libraries.

- To cite this document: BenchChem. [Spectroscopic Data of Fraxamoside: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1234067#fraxamoside-spectroscopic-data-nmr-ms\]](https://www.benchchem.com/product/b1234067#fraxamoside-spectroscopic-data-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com